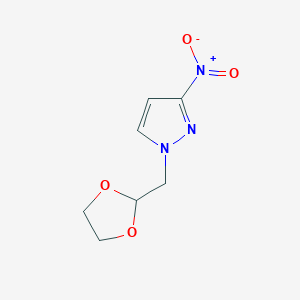

1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

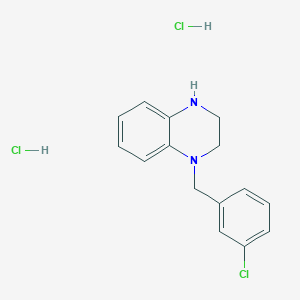

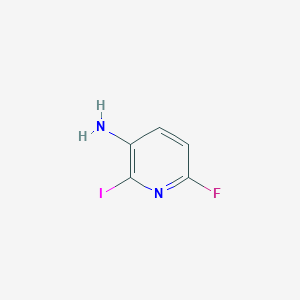

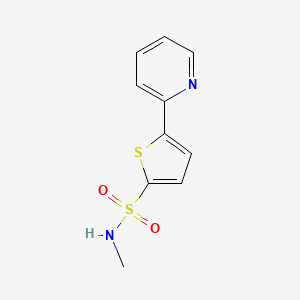

The compound “1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole” seems to be a complex organic molecule. It appears to contain a 1,3-dioxolane ring, which is a type of acetal, a pyrazole ring, which is a type of heterocycle, and a nitro group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, 1,3-dioxolanes can generally be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .

作用機序

Target of Action

The primary target of 1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole is similar to that of theophylline . Theophylline is a bronchodilator used in the treatment of chronic respiratory diseases such as asthma and COPD .

Mode of Action

This compound interacts with its targets in a manner similar to theophylline . Unlike theophylline, it has greatly decreased affinity towards adenosine a1 and a2 receptors, which explains its better safety profile .

Biochemical Pathways

The compound affects the biochemical pathways related to bronchodilation. In experimental studies, it has been shown to be a more potent bronchodilator with fewer side effects than theophylline . In mechanically ventilated patients with acute respiratory failure, it results in rapid and efficient bronchodilation, thus decreasing the airway resistance .

Pharmacokinetics

After oral administration, peak plasma levels of this compound are reached after one hour . Its absolute bioavailability is about 62.6%; at pH 7.4, plasma protein binding of the compound is about 48% . Less than 4% of an orally administered dose is excreted unchanged in the urine . It is almost completely metabolized in the liver (90% of the total drug clearance) .

Result of Action

The molecular and cellular effects of the compound’s action include efficient bronchodilation and decreased airway resistance in patients with acute respiratory failure . This results in improved breathing and relief from symptoms of respiratory diseases.

Action Environment

Environmental factors such as pH can influence the compound’s action, efficacy, and stability. For instance, at pH 7.4, the compound has about 48% plasma protein binding

生化学分析

Biochemical Properties

It is known that 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol The nitro group in the pyrazole ring could potentially participate in redox reactions, serving as an electron acceptor

Molecular Mechanism

It is possible that the compound could exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

1-(1,3-dioxolan-2-ylmethyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c11-10(12)6-1-2-9(8-6)5-7-13-3-4-14-7/h1-2,7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJYEDOLSYGHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)